molecular formula C4H3F7S B13415291 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol CAS No. 662-39-5

2,2,3,3,4,4,4-Heptafluorobutane-1-thiol

Cat. No.: B13415291
CAS No.: 662-39-5
M. Wt: 216.12 g/mol
InChI Key: BCCOZJKUEUNJNT-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutane-1-thiol: is a fluorinated organic compound with the molecular formula C4H3F7S . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol typically involves the fluorination of butane derivatives. One common method is the reaction of 2,2,3,3,4,4,4-Heptafluorobutane-1-ol with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it into simpler thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride or sodium methoxide are employed.

Major Products:

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique reactivity.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 1,1,1,2,2,3,3-Heptafluorobutane

Comparison: 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its alcohol and amine counterparts. The thiol group allows for specific interactions with proteins and other biomolecules, making it valuable in biochemical research and industrial applications.

Properties

CAS No.

662-39-5

Molecular Formula

C4H3F7S

Molecular Weight

216.12 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutane-1-thiol

InChI

InChI=1S/C4H3F7S/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2

InChI Key

BCCOZJKUEUNJNT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)S

Origin of Product

United States

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